BenchChemオンラインストアへようこそ!

Encequidar

P-glycoprotein MDR1 IC50

Encequidar (HM30181) is a third-generation, gut-specific P-glycoprotein inhibitor engineered for local intestinal action without systemic toxicity. With sub-nanomolar potency (IC50 0.63 nM) and >1,700-fold selectivity over BCRP, it is the definitive probe for dissecting intestinal P-gp contributions to oral bioavailability and drug-drug interactions. Unlike systemic inhibitors (Elacridar, Tariquidar, Zosuquidar), Encequidar's minimal brain penetration eliminates confounding neurotoxicity risks. Clinically validated in Phase III trials with oral paclitaxel for metastatic breast cancer. Procure for reproducible, translatable P-gp research.

Molecular Formula C38H36N6O7
Molecular Weight 688.7 g/mol
CAS No. 849675-66-7
Cat. No. B1663005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncequidar
CAS849675-66-7
SynonymsHM-30181 free base;  HM30181;  HM-30181;  HM 30181.; N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC38H36N6O7
Molecular Weight688.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC
InChIInChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46)
InChIKeyAHJUHHDDCJQACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Encequidar for Oral Chemotherapy Bioavailability: P-gp Inhibitor Procurement and Selection Overview


Encequidar (CAS: 849675-66-7), also known as HM30181, is a third-generation, synthetic small-molecule inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, ABCB1) . Designed as a minimally absorbed, gut-specific agent, its primary mechanism of action is the local inhibition of intestinal P-gp to enhance the oral bioavailability of co-administered P-gp substrate drugs [1]. Unlike earlier-generation P-gp inhibitors that exhibited systemic toxicity due to pan-inhibition of the transporter, Encequidar's development focused on achieving high potency and selectivity while restricting its action to the intestinal epithelium [2]. It is clinically advanced in combination with oral paclitaxel for the treatment of metastatic breast cancer, representing a first-in-class approach to enabling oral administration of a widely used chemotherapeutic agent [3].

Why Generic Substitution of P-gp Inhibitors like Encequidar Is Scientifically Unwarranted


The procurement of a P-gp inhibitor for research or therapeutic formulation is not a commodity decision. Compounds within the P-gp inhibitor class, including Elacridar (GF120918), Tariquidar (XR9576), and Zosuquidar (LY335979), exhibit starkly divergent profiles in terms of potency, transporter selectivity (e.g., P-gp vs. BCRP), systemic absorption, and tissue distribution . These pharmacological differences translate into dramatically different in vivo outcomes, including the magnitude of oral bioavailability enhancement, risk of drug-drug interactions (DDIs), and potential for neurotoxicity due to blood-brain barrier (BBB) penetration [1]. The specific molecular properties of Encequidar, particularly its high potency and minimal systemic absorption, are engineered to achieve a defined therapeutic index that cannot be assumed by simply substituting it with another molecule labeled as a 'P-gp inhibitor' [2].

Quantitative Differentiation Guide: Encequidar vs. Other P-gp Inhibitors and IV Paclitaxel


Superior In Vitro Potency: Encequidar Demonstrates the Lowest IC50 Among a Panel of MDR1 Inhibitors

Encequidar demonstrates the highest in vitro potency against P-glycoprotein (MDR1) when compared directly to a panel of known inhibitors. It achieves an IC50 of 0.63 nM, which is significantly lower (more potent) than the reported values for cyclosporin A, tariquidar (XR9576), and elacridar (GF120918) in the same experimental context .

P-glycoprotein MDR1 IC50 Potency

High Selectivity for P-gp Over BCRP: A Key Differentiator for Targeted Intestinal Action

Encequidar (ECD) exhibits a high degree of selectivity for human P-gp (hP-gp) over human breast cancer resistance protein (hBCRP). A 2023 study found that the IC50 for hP-gp was 0.0058 ± 0.0006 µM, while the IC50 for hBCRP was > 10 µM, demonstrating a selectivity ratio of greater than 1,700-fold [1]. This selectivity profile is critical for its function as an intestinal-specific inhibitor, distinguishing it from less selective agents like elacridar (ELD) which potently inhibits both transporters [1].

P-glycoprotein BCRP Selectivity Drug-Drug Interactions

Minimal Brain Penetration and Intestinal Restriction: Encequidar's Differentiated Safety Profile

In vivo positron emission tomography (PET) imaging studies in mice demonstrate that Encequidar, in contrast to pan-inhibitors like tariquidar, does not significantly increase the brain uptake of a P-gp substrate radiotracer. Pretreatment with intravenous Encequidar (10 or 21 mg/kg) failed to increase brain uptake of the P-gp substrate (R)-[11C]NSC 657799 compared to vehicle-treated animals . This confirms its classification as a 'minimally absorbed, gut-specific' P-gp inhibitor, as its action is largely confined to the intestinal epithelium [1].

Blood-Brain Barrier Brain Penetration PET Imaging Neurotoxicity

Clinical Superiority: Oral Paclitaxel with Encequidar Achieves Better Outcomes than IV Paclitaxel

In a pivotal Phase III clinical trial (NCT02594371) comparing oral paclitaxel plus Encequidar (oPac+E) to intravenous (IV) paclitaxel in 402 patients with metastatic breast cancer, the oral regimen demonstrated statistically significant and clinically meaningful improvements across multiple endpoints. The confirmed overall response rate (ORR) was 36% for oPac+E versus 23% for IV paclitaxel (P = .01) [1]. Median overall survival (OS) was extended to 22.7 months for oPac+E compared to 16.5 months for the IV arm (HR = 0.794; 95.5% CI, 0.607 to 1.037; P = .08) [1]. Furthermore, the incidence and severity of neuropathy were substantially reduced with the oral regimen (2% v 15% > grade 2) [1].

Metastatic Breast Cancer Oral Paclitaxel Phase III Overall Survival

Validated Application Scenarios for Encequidar Based on Differentiated Evidence


As an Intestinal P-gp-Selective Probe in Preclinical DDI Studies

Researchers investigating the role of intestinal P-gp in the disposition of new chemical entities (NCEs) should procure Encequidar as a selective probe. Its high P-gp potency (IC50 0.63 nM) combined with its >1,700-fold selectivity over human BCRP and minimal systemic absorption makes it an ideal tool for dissecting the specific contribution of intestinal P-gp to oral bioavailability and drug-drug interactions (DDIs), without the confounding effects of systemic or dual transporter inhibition [1].

Core Reagent in Oral Chemotherapy Reformulation Platforms

Biotech and pharmaceutical companies developing oral formulations of existing or novel P-gp substrate chemotherapeutics (e.g., other taxanes, irinotecan) should consider Encequidar as the enabling inhibitor of choice. The Phase III clinical data demonstrating superior overall survival and reduced neurotoxicity with oral paclitaxel + Encequidar over IV paclitaxel provides a compelling evidence base for this combination strategy, supporting its use as a benchmark comparator or lead agent in new oral chemotherapy development programs [2].

Comparative Reference for Designing Next-Generation Gut-Restricted Transporter Inhibitors

Medicinal chemists and pharmacologists engaged in developing novel P-gp inhibitors for oral drug delivery can use Encequidar as a benchmark molecule. Its profile—characterized by sub-nanomolar in vitro potency, high selectivity versus BCRP, and confirmed lack of brain penetration in vivo—represents a validated target product profile for a safe and effective gut-specific P-gp inhibitor. Procurement of Encequidar enables direct comparative studies to benchmark new chemical entities against this clinically validated standard .

Investigating P-gp Function in Ex Vivo Intestinal Tissue Models

For studies using ex vivo intestinal models (e.g., Ussing chambers with human intestinal tissue), Encequidar is a superior reagent compared to non-selective inhibitors. Its gut-specific action ensures that any observed changes in substrate permeability or metabolism can be directly attributed to inhibition of intestinal P-gp. Quantitative data on its ability to block transepithelial transport of paclitaxel (IC50 = 35.4 nM) and enhance oral bioavailability in vivo (>12-fold increase in rat) provide a reliable benchmark for experimental design and interpretation .

Quote Request

Request a Quote for Encequidar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.